molecular formula C8H7BrN2O3 B2741786 2-bromo-N-methyl-3-nitrobenzamide CAS No. 1338482-25-9

2-bromo-N-methyl-3-nitrobenzamide

Cat. No.: B2741786
CAS No.: 1338482-25-9
M. Wt: 259.059
InChI Key: DQWYQSKILSCKCS-UHFFFAOYSA-N
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Description

2-Bromo-N-methyl-3-nitrobenzamide is an organic compound with the molecular formula C8H7BrN2O3 It is characterized by the presence of a bromine atom, a nitro group, and a methyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-methyl-3-nitrobenzamide typically involves the bromination of N-methyl-3-nitrobenzamide. One common method includes the following steps:

    Nitration: The starting material, N-methylbenzamide, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position.

    Bromination: The nitrated product is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products depend on the nucleophile used, such as 2-methoxy-N-methyl-3-nitrobenzamide.

    Reduction: 2-Bromo-N-methyl-3-aminobenzamide.

    Oxidation: Various oxidized derivatives depending on the conditions.

Scientific Research Applications

2-Bromo-N-methyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-methyl-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-methylbenzamide: Lacks the nitro group, making it less reactive in redox reactions.

    3-Nitrobenzamide: Lacks the bromine atom, affecting its ability to participate in halogen bonding.

    N-Methyl-3-nitrobenzamide: Lacks the bromine atom, similar to 3-nitrobenzamide.

Uniqueness

2-Bromo-N-methyl-3-nitrobenzamide is unique due to the presence of both a bromine atom and a nitro group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-bromo-N-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O3/c1-10-8(12)5-3-2-4-6(7(5)9)11(13)14/h2-4H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWYQSKILSCKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-3-nitrobenzoic acid (0.974 g, 3.96 mmol) in DMF (3 mL) was added methylamine, 2.0 m solution in tetrahydrofuran (2.97 mL, 5.94 mmol), 1,1′-dimethyltriethylamine (1.38 mL, 7.92 mmol) and (1H-benzo[d]-[1,2,3]triazol-1-yloxy)tripyrrolidin-1-ylphosphonium hexafluorophosphate(V) (2.47 g, 4.75 mmol) and the resulting mixture was stirred at rt for 2 h. The reaction mixture was diluted with EtOAc, washed with water and brine, dried over MgSO4, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel column using DCM/EtOAc-DCM (1:1) as eluent to give 2-bromo-N-methyl-3-nitrobenzamide: LC-MS (ESI) m/z 261.0 [M+H]+.
Quantity
0.974 g
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reactant
Reaction Step One
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0 (± 1) mol
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2.97 mL
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reactant
Reaction Step One
Name
Quantity
3 mL
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solvent
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1.38 mL
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reactant
Reaction Step Two
[Compound]
Name
(1H-benzo[d]-[1,2,3]triazol-1-yloxy)tripyrrolidin-1-ylphosphonium hexafluorophosphate(V)
Quantity
2.47 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Three

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